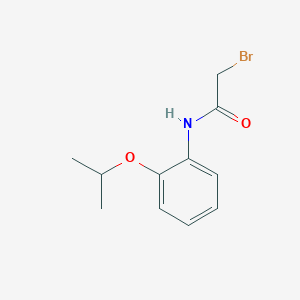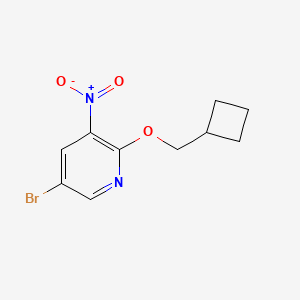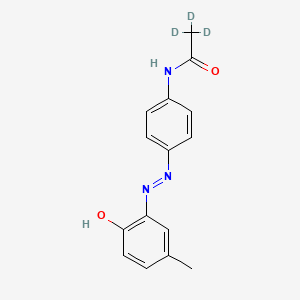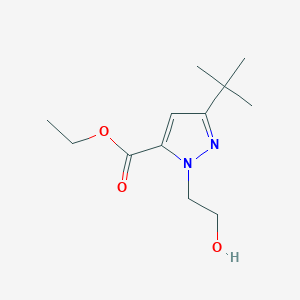
2-((Trimethylsilyl)ethynyl)pyridin-3-amine
概要
説明
“2-((Trimethylsilyl)ethynyl)pyridin-3-amine” is a chemical compound with the empirical formula C10H14N2Si . It has a molecular weight of 190.32 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of this compound isCSi(C)C#Cc1ncccc1N . The InChI key is OUVCGGQBMJGLDX-UHFFFAOYSA-N .
科学的研究の応用
2-((Trimethylsilyl)ethynyl)pyridin-3-amine has a variety of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of more complex molecules, such as those found in pharmaceuticals. It is also used in biochemistry as a tool for studying enzyme kinetics and protein-protein interactions. In addition, it is used in pharmacology as a tool for studying drug-receptor interactions.
作用機序
2-((Trimethylsilyl)ethynyl)pyridin-3-amine acts as a reversible inhibitor of enzymes, such as acetylcholinesterase and butyrylcholinesterase. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the desired reaction. In addition, it has been shown to bind to the active sites of proteins, such as G-protein coupled receptors, and modify their activity.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects on the body. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmission. In addition, it has been shown to bind to G-protein coupled receptors and modulate their activity. It has also been shown to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
2-((Trimethylsilyl)ethynyl)pyridin-3-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be stored for long periods of time. In addition, it is relatively non-toxic and has a low vapor pressure, making it safe to use in the lab. However, it is important to note that this compound is a reversible inhibitor of enzymes and proteins, which means that its effects may be short-lived.
将来の方向性
There are a variety of potential future directions for 2-((Trimethylsilyl)ethynyl)pyridin-3-amine research. For example, further research could be done to explore its potential as an anti-inflammatory agent or as an anticancer drug. In addition, further research could be done to explore its potential as a tool for studying drug-receptor interactions. Finally, further research could be done to explore its potential as a tool for studying enzyme kinetics and protein-protein interactions.
Safety and Hazards
特性
IUPAC Name |
2-(2-trimethylsilylethynyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVCGGQBMJGLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-{[(4-methoxyphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B3173546.png)

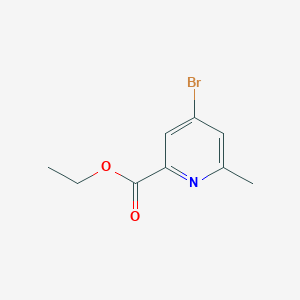
![9H-pyrido[2,3-b]indole-6-carboxylic acid](/img/structure/B3173572.png)
![4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide](/img/structure/B3173577.png)
![4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide](/img/structure/B3173583.png)
![N-[3-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173600.png)
![N-[2-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173605.png)
